molecular formula C16H21NO3 B581237 Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1067230-68-5

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B581237
CAS RN: 1067230-68-5
M. Wt: 275.348
InChI Key: BYTYNVIRGLRSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C14H18N2O2 . It is a solid or semi-solid or liquid substance . The compound is also known as "Benzyl 3,8-diazabicyclo [3.2.1]octane-8-carboxylate" .

Scientific Research Applications

Selective Functionalisation of Saturated C-H Bonds

Metalloporphyrin-catalysed reactions, including hydroxylation, amination, and carbenoid insertion, demonstrate the potential for selective functionalisation of saturated C-H bonds. This process is significant for biomimetic studies and organic synthesis, offering high regio-, diastereo-, or enantioselectivity and high product turnover numbers. The involvement of metal-oxo, -imido, and -carbene porphyrin complexes suggests a pathway for the functionalisation of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in similar selective processes (Che et al., 2011).

Biologically Active Compounds of Plants

Carboxylic acids, including benzyl carboxylates, are known for their antioxidant, antimicrobial, and cytotoxic activity. The structure-related activity of such compounds indicates potential applications in developing pharmaceuticals or agrochemicals based on structural modifications to enhance biological activity (Godlewska-Żyłkiewicz et al., 2020).

Cosmetic Preservatives as Therapeutic Agents

Research on formaldehyde releasers in cosmetic preservatives indicates potential clinical utility as therapeutic tissue cross-linking agents. This suggests that compounds with similar functional groups may have applications in medical treatments or cosmetic formulations to enhance tissue stability or integrity (Babar et al., 2015).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) highlight the use of benzyl carboxylates in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. This suggests potential for designing novel materials or drug delivery systems based on similar self-assembly properties (Cantekin et al., 2012).

Fermentation Process Development

The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from structurally related carbon sources illustrates the application of carboxylate compounds in bioproduction processes. This indicates a potential pathway for utilizing Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in fermentation processes to produce biodegradable polymers (Sun et al., 2007).

Safety and Hazards

The safety information available indicates that “Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

benzyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13?,14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTYNVIRGLRSME-GOOCMWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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